molecular formula C19H15N3O2S B293166 N'-(2-furylmethylene)-2-(10H-phenothiazin-10-yl)acetohydrazide

N'-(2-furylmethylene)-2-(10H-phenothiazin-10-yl)acetohydrazide

Cat. No. B293166
M. Wt: 349.4 g/mol
InChI Key: HPAPRIRKHVYJHW-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-2-(10H-phenothiazin-10-yl)acetohydrazide, also known as FPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. FPTA belongs to the class of phenothiazine derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.

Scientific Research Applications

Antibacterial and Antioxidant Applications

  • Ultrasound-mediated Synthesis for Antibacterial and Antioxidant Studies : N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides, synthesized via condensation with heterocyclic acetohydrazides, demonstrated significant antibacterial activities against strains like E. coli and S. aureus, and notable in vitro antioxidant activity (Venkatesan et al., 2015).

Anticancer Research

  • Anticancer Evaluation of Phenothiazine Derivatives : Some derivatives showed high activity against the breast cancer cell line MCF7, highlighting their potential in cancer treatment (Ahmed et al., 2018).

Electroactive and Photovoltaic Materials

  • Electroactive Hydrazones Derived from Phenothiazines : These derivatives are effective as hole transporting materials, useful in organic electronic applications (Bieliauskas et al., 2012).
  • Novel Organic Dyes for Dye-Sensitized Solar Cells : Phenothiazine and Dibenzofuran based dyes, optimized as sensitizers, have promising applications in solar cells (Periyasamy et al., 2021).

Fluorescence and Spectroscopic Properties

  • Fluorescence Characterization of Phenothiazine-Flavin Dyads : These compounds, characterized by absorption and emission spectroscopy, have potential applications in dye photo-stability and electron transfer studies (Shirdel et al., 2007).

Antimicrobial and Antitubercular Activities

  • Novel Urea Derivatives with Antimicrobial and Anticancer Properties : These compounds showed moderate-to-significant anti-bacterial and anti-fungal activity, with some exhibiting good antioxidant and antitubercular activities (Rajasekaran & Devi, 2012).

Neuroprotective and Pharmaceutical Applications

  • N-acylaminophenothiazines for Alzheimer's Disease : These compounds demonstrated selective inhibition of butyrylcholinesterase and neuroprotective properties, indicating potential for Alzheimer's treatment (González-Muñoz et al., 2011).

Molecular Docking and Structural Analysis

  • Conformational and NMR Studies for Drug Activity Prediction : The study involved spectroscopic analysis and molecular docking, suggesting inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).

properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-phenothiazin-10-ylacetamide

InChI

InChI=1S/C19H15N3O2S/c23-19(21-20-12-14-6-5-11-24-14)13-22-15-7-1-3-9-17(15)25-18-10-4-2-8-16(18)22/h1-12H,13H2,(H,21,23)/b20-12+

InChI Key

HPAPRIRKHVYJHW-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)N/N=C/C4=CC=CO4

SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN=CC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NN=CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-furylmethylene)-2-(10H-phenothiazin-10-yl)acetohydrazide

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